synthesis of 4-(3,5-Dimethylpiperidin-1-YL)butan-1-OL
synthesis of 4-(3,5-Dimethylpiperidin-1-YL)butan-1-OL
An In-depth Technical Guide to the Synthesis of 4-(3,5-Dimethylpiperidin-1-YL)butan-1-OL
Abstract
This technical guide provides a comprehensive overview of scientifically robust methodologies for the (CAS 915923-62-5)[1][2]. This tertiary amino alcohol is a valuable building block in medicinal chemistry and materials science, incorporating a sterically defined dimethylpiperidine moiety linked to a functionalized aliphatic chain. This document is intended for researchers, chemists, and drug development professionals, offering a detailed examination of two primary synthetic strategies: direct reductive amination and N-alkylation. The guide emphasizes the rationale behind procedural choices, provides detailed, actionable protocols, and includes a comparative analysis to aid in route selection for both laboratory and process scale-up considerations.
Introduction and Retrosynthetic Analysis
4-(3,5-Dimethylpiperidin-1-YL)butan-1-OL is a bifunctional molecule featuring a nucleophilic tertiary amine and a primary alcohol. Its structure is of interest for the development of novel chemical entities, drawing parallels to piperidine-containing compounds with known biological activities, such as antifungal agents[3]. The strategic synthesis of this molecule is paramount for its application in discovery programs.
A retrosynthetic analysis reveals two primary and logical disconnection points at the newly formed C-N bond, suggesting two distinct forward-synthetic strategies.
Caption: Retrosynthetic analysis of the target molecule.
This analysis logically leads to the exploration of (A) reductive amination between 3,5-dimethylpiperidine and a C4-aldehyde equivalent, and (B) direct N-alkylation of 3,5-dimethylpiperidine with a C4-haloalkanol.
Synthetic Strategy I: Direct Reductive Amination
Reductive amination is a cornerstone of amine synthesis, valued for its efficiency and operational simplicity. This pathway involves the in-situ formation of an iminium ion from the condensation of 3,5-dimethylpiperidine and a C4-aldehyde, which is then immediately reduced by a selective hydride agent to yield the target tertiary amine.
Mechanistic Rationale and Reagent Selection
The success of this strategy hinges on the careful selection of reagents to ensure high conversion and minimize side reactions.
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Amine Source: 3,5-Dimethylpiperidine is a commercially available secondary amine. It exists as a mixture of cis and trans diastereomers, which for many applications can be used directly without separation[4].
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Aldehyde Source: 4-Hydroxybutanal is prone to cyclization and polymerization. Therefore, its more stable cyclic hemiacetal, 2-hydroxytetrahydrofuran, serves as a superior and commercially available precursor. In solution, it exists in equilibrium with the required open-chain aldehyde form.
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Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation. Its mild nature and steric bulk allow for the selective reduction of the protonated iminium intermediate over the starting aldehyde. This chemoselectivity obviates the need for precise stoichiometric control and minimizes the formation of alcohol byproducts from aldehyde reduction[5]. Unlike sodium cyanoborohydride (NaBH₃CN), it does not require acidic conditions or release toxic cyanide gas.
Caption: Key steps in the reductive amination pathway.
Detailed Experimental Protocol
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To a stirred solution of 3,5-dimethylpiperidine (1.0 eq., e.g., 10 mmol, 1.13 g) in anhydrous dichloromethane (DCM, 50 mL) under an inert atmosphere (N₂), add 2-hydroxytetrahydrofuran (1.1 eq., 11 mmol, 0.97 g).
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Stir the mixture at room temperature for 20-30 minutes to allow for iminium ion formation.
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Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq., 15 mmol, 3.18 g) portion-wise over 15 minutes. Note: The reaction is mildly exothermic.
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Allow the reaction to stir at room temperature for 12-24 hours. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS until consumption of the starting amine is observed.
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Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃, 50 mL).
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Stir vigorously for 30 minutes, then transfer the mixture to a separatory funnel. Separate the organic layer.
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Extract the aqueous layer with DCM (3 x 30 mL).
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Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
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Purify the resulting crude oil via flash column chromatography on silica gel (eluent: dichloromethane/methanol gradient, e.g., 100:0 to 95:5, with 0.5% triethylamine to prevent peak tailing) to afford the pure 4-(3,5-Dimethylpiperidin-1-YL)butan-1-OL.
Data Summary
| Parameter | Specification | Rationale |
| Amine | 3,5-Dimethylpiperidine | Nucleophilic starting material. |
| Aldehyde | 2-Hydroxytetrahydrofuran | Stable, commercially available precursor to 4-hydroxybutanal. |
| Reducing Agent | Sodium Triacetoxyborohydride | Mild and selective for the iminium ion intermediate[5]. |
| Solvent | Dichloromethane (DCM) | Anhydrous, aprotic solvent that dissolves reactants well. |
| Stoichiometry | Amine:Aldehyde:Reducer (1 : 1.1 : 1.5) | Slight excess of aldehyde and reducer ensures full conversion of the limiting amine. |
| Temperature | Room Temperature (20-25 °C) | Sufficient for iminium formation and reduction. |
| Expected Yield | 60-80% | Typical range for this type of transformation after purification. |
Synthetic Strategy II: N-Alkylation
Direct N-alkylation via an Sₙ2 mechanism provides an alternative and classical approach to forming the target C-N bond. This method involves the reaction of the nucleophilic nitrogen of 3,5-dimethylpiperidine with an electrophilic 4-halobutan-1-ol.
Mechanistic Rationale and Reagent Selection
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Alkylating Agent: 4-Bromobutan-1-ol is an ideal electrophile for this reaction. The bromide is a good leaving group, making it more reactive than the corresponding chloride, while being more cost-effective and stable than the iodide. The synthesis of related bromo-alkoxy compounds is well-documented[6].
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Base: A non-nucleophilic base is crucial to neutralize the hydrobromic acid (HBr) generated during the reaction. This prevents the protonation of the starting amine, which would render it non-nucleophilic, and avoids the formation of a quaternary ammonium salt from the product. Potassium carbonate (K₂CO₃) is an inexpensive and effective inorganic base for this purpose.
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Solvent: A polar aprotic solvent such as acetonitrile (ACN) is preferred. It effectively dissolves the reagents and promotes the Sₙ2 reaction kinetics without interfering with the reaction.
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Catalyst (Optional): The addition of a catalytic amount of sodium iodide (NaI) can accelerate the reaction via the Finkelstein reaction, transiently forming the more reactive 4-iodobutan-1-ol in situ.
Caption: Key steps in the N-alkylation pathway.
Detailed Experimental Protocol
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Combine 3,5-dimethylpiperidine (1.0 eq., 10 mmol, 1.13 g), 4-bromobutan-1-ol (1.05 eq., 10.5 mmol, 1.61 g), and potassium carbonate (K₂CO₃) (2.0 eq., 20 mmol, 2.76 g) in a round-bottom flask.
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Add acetonitrile (ACN, 50 mL). For accelerated reaction, add sodium iodide (NaI) (0.1 eq., 1 mmol, 0.15 g).
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Heat the mixture to reflux (approx. 82 °C) and stir for 8-16 hours. Monitor the reaction by TLC or LC-MS.
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After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. Wash the filter cake with a small amount of ACN.
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Concentrate the filtrate under reduced pressure to remove the solvent.
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Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 30 mL) to remove any remaining salts and highly polar impurities.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
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Purify the crude product by flash column chromatography as described in section 2.2.
Data Summary
| Parameter | Specification | Rationale |
| Amine | 3,5-Dimethylpiperidine | Nucleophilic starting material. |
| Alkylating Agent | 4-Bromobutan-1-ol | Good balance of reactivity and stability. |
| Base | Potassium Carbonate (K₂CO₃) | Inexpensive, non-nucleophilic acid scavenger. |
| Solvent | Acetonitrile (ACN) | Polar aprotic solvent ideal for Sₙ2 reactions. |
| Stoichiometry | Amine:Halide:Base (1 : 1.05 : 2) | Slight excess of halide ensures full conversion; excess base drives the reaction. |
| Temperature | Reflux (~82 °C) | Provides activation energy to overcome the Sₙ2 barrier. |
| Expected Yield | 55-75% | Potential for side reactions (elimination, over-alkylation) can lower yields compared to reductive amination. |
Comparative Analysis and Route Selection
| Feature | Reductive Amination (Route A) | N-Alkylation (Route B) |
| Reaction Conditions | Mild (Room Temperature) | Harsher (Reflux Temperature) |
| Reagent Stability | Aldehyde precursor required | Haloalkanol is relatively stable |
| Selectivity | High; low risk of side products | Risk of over-alkylation (quaternary salt) and elimination (E2) |
| Work-up | Aqueous quench and extraction | Filtration and aqueous extraction |
| Atom Economy | Moderate; borohydride reagent waste | Higher; base and leaving group are main byproducts |
| Ideal Scale | Laboratory and Process Scale | Primarily Laboratory Scale |
Expert Recommendation: For general laboratory synthesis where mild conditions and high selectivity are desired, Reductive Amination (Route A) is the superior strategy. It avoids the elevated temperatures and potential side reactions associated with N-alkylation. For large-scale industrial production, the cost and handling of sodium triacetoxyborohydride might warrant further optimization or exploration of catalytic hydrogenation variants of the reductive amination process.
Purification and Characterization
Purification: The final product is a relatively polar amino alcohol. As a tertiary amine, it can interact strongly with acidic silica gel, causing streaking during column chromatography. The addition of a small amount of a volatile base like triethylamine (0.5-1.0%) to the eluent system is highly recommended to obtain a pure product with good peak shape. Alternatively, for larger scales, vacuum distillation can be an effective purification method[7][8].
Characterization: The identity and purity of 4-(3,5-Dimethylpiperidin-1-YL)butan-1-OL should be confirmed by standard analytical techniques.
| Method | Expected Data |
| ¹H NMR (400 MHz, CDCl₃) | δ ~3.6 (t, 2H, -CH₂OH), ~3.0-2.2 (m, ~4H, piperidine α-CH₂ and N-CH₂-), ~2.0-1.4 (m, ~8H, piperidine and butane CH/CH₂), ~0.9 (d, 6H, -CH₃). A broad singlet for the -OH proton will also be present. |
| ¹³C NMR (100 MHz, CDCl₃) | δ ~62 (-CH₂OH), ~55-60 (piperidine α-C and N-CH₂-), ~30-45 (piperidine and butane carbons), ~20 (-CH₃). |
| MS (ESI+) | Expected [M+H]⁺ at m/z = 186.18 |
| IR (ATR) | ~3350 cm⁻¹ (broad, O-H stretch), 2950-2800 cm⁻¹ (C-H stretch), ~1100 cm⁻¹ (C-N stretch, C-O stretch). |
Conclusion
The can be reliably achieved through two primary synthetic routes. Direct reductive amination using sodium triacetoxyborohydride offers a mild, selective, and high-yielding approach suitable for a wide range of applications. N-alkylation presents a viable, albeit potentially lower-yielding, alternative based on classical Sₙ2 chemistry. The choice of synthesis will depend on the specific requirements of the researcher, including scale, available equipment, and cost considerations. This guide provides the necessary technical foundation and practical protocols to enable the successful synthesis and purification of this valuable chemical intermediate.
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4-(Piperidin-1-yl)butan-1-ol - PubChem. National Center for Biotechnology Information. [Link]
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